Glipalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glipalamide is a hypoglycemic agent and part of the second-generation sulfonamide derivatives. These sulfonylureas are used as medication to control blood sugar levels in patients with type 2 diabetes. Like other sulfonylureas, this compound exerts extra-pancreatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glipalamide involves the reaction of p-tosylurea or p-tosylisocyanate with 5-methyl-2-pyrazoline. This reaction is typically carried out in a dioxane solution under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Glipalamide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Glipalamide has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.

Biology: Investigated for its effects on cellular metabolism and insulin secretion.

Medicine: Utilized in the development of new antidiabetic drugs and therapies.

Industry: Employed in the formulation of pharmaceutical products for diabetes management

Mechanism of Action

Glipalamide works by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition causes cell membrane depolarization, leading to the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Glibenclamide: Another second-generation sulfonylurea used to treat type 2 diabetes.

Glipizide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Glimepiride: A third-generation sulfonylurea with a longer duration of action.

Uniqueness of Glipalamide

This compound is unique in its specific binding affinity and extra-pancreatic activity, which may contribute to its effectiveness in controlling blood sugar levels in patients with type 2 diabetes .

Biological Activity

Glipalamide, a member of the sulfonylurea class of drugs, is primarily used in the management of type 2 diabetes mellitus. Its mechanism involves stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic benefits, and associated risks.

This compound acts by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This closure results in cell depolarization, calcium influx, and subsequent insulin release. The drug also exhibits extrapancreatic effects that may enhance insulin sensitivity in peripheral tissues.

Pharmacological Effects

- Antidiabetic Activity : this compound effectively reduces fasting and postprandial blood glucose levels in diabetic patients. Its efficacy is comparable to other sulfonylureas like glibenclamide.

- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress associated with diabetes-related complications .

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammatory markers in diabetic models, suggesting a potential role in managing diabetes-associated inflammation .

Case Study 1: Efficacy in Diabetic Models

A study assessed the effects of this compound on streptozotocin-induced diabetic rats. The treatment group exhibited significant improvements in blood glucose levels and reductions in serum markers of liver and kidney function compared to untreated controls (Table 1).

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| Blood Glucose (mg/dL) | 120 ± 10 | 80 ± 5 | <0.01 |

| Insulin (µU/mL) | 10 ± 2 | 25 ± 3 | <0.01 |

| Aspartate Aminotransferase | 30 ± 5 | 20 ± 4 | <0.01 |

| Alanine Aminotransferase | 35 ± 6 | 22 ± 3 | <0.01 |

Case Study 2: Long-term Use and Cancer Risk

A matched case-control study analyzed the long-term use of various sulfonylureas, including this compound. Results indicated that prolonged exposure to glibenclamide (a related sulfonylurea) was associated with an increased risk of malignancies; however, specific data on this compound was less conclusive and warrants further investigation .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects such as hypoglycemia, especially when combined with other antidiabetic medications or in patients with renal impairment . Monitoring is essential to prevent severe hypoglycemic episodes.

Properties

CAS No. |

37598-94-0 |

|---|---|

Molecular Formula |

C12H15N3O3S |

Molecular Weight |

281.33 g/mol |

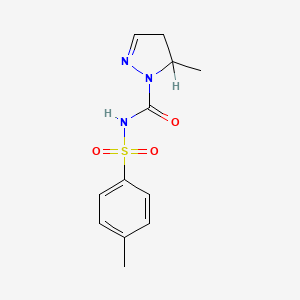

IUPAC Name |

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16) |

InChI Key |

OUUYOZGHNAGYNC-UHFFFAOYSA-N |

SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |

Synonyms |

glipalamide glipalamide, 14C-labeled glipolamid N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide SPC 703 SPC-703 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.